
3-amino-2-(4-chlorobenzyl)quinazolin-4(3H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-amino-2-(4-chlorobenzyl)quinazolin-4(3H)-one (3-A2-4CBQ) is a synthetic compound with a wide range of scientific and medical applications. It is a member of the quinazolinone family and is used in the synthesis of a variety of compounds for research purposes. 3-A2-4CBQ has been studied for its potential as a drug, and as a therapeutic agent for various diseases.
Applications De Recherche Scientifique
Antihyperglycemic Activity
3-Amino-2-(4-chlorobenzyl)quinazolin-4(3H)-one derivatives have been investigated for their antihyperglycemic properties. Some synthesized 3H-quinazolin-4-ones showed significant reduction in blood glucose levels in rat models, pointing towards their potential application in diabetes treatment or management (Ram et al., 2003).
Analgesic and Anti-inflammatory Properties
Quinazolin-4(3H)-one derivatives have been synthesized and evaluated for analgesic and anti-inflammatory activities. Notably, one of the compounds was found to be more potent than the reference standard diclofenac sodium in its analgesic and anti-inflammatory activities, showcasing the therapeutic potential of these compounds in pain management and inflammatory conditions (Alagarsamy et al., 2008).
Antibacterial Activities
3-Amino-2-(4-chlorobenzyl)quinazolin-4(3H)-one and its complexes have shown considerable activity against a variety of microorganisms, including gram-positive and gram-negative bacteria, as well as fungi. This highlights the potential use of these compounds in the development of new antimicrobial agents (Osarodion, 2020).
Anticonvulsant Activity
Studies have revealed that certain derivatives of 3-Amino-2-(4-chlorobenzyl)quinazolin-4(3H)-one possess significant anticonvulsant activity. This suggests the potential of these compounds in the development of new treatments for epilepsy (Kumar et al., 2011).
Propriétés
IUPAC Name |
3-amino-2-[(4-chlorophenyl)methyl]quinazolin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12ClN3O/c16-11-7-5-10(6-8-11)9-14-18-13-4-2-1-3-12(13)15(20)19(14)17/h1-8H,9,17H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHLKAOCQKKCXLZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C(=N2)CC3=CC=C(C=C3)Cl)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12ClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-amino-2-(4-chlorobenzyl)quinazolin-4(3H)-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

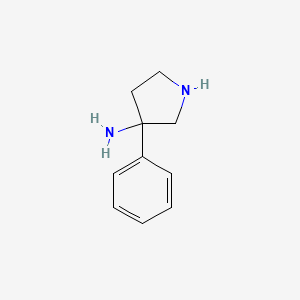
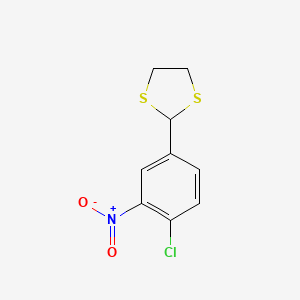
![2-((4aR,5R,5aR,8aR,9S)-2,6,8-trioxo-10-(thiophen-2-yl)-2,3,4a,5,5a,6,8a,9,9a,10-decahydro-5,9-methanothiazolo[5',4':5,6]thiopyrano[2,3-f]isoindol-7(8H)-yl)propanoic acid](/img/structure/B2628013.png)
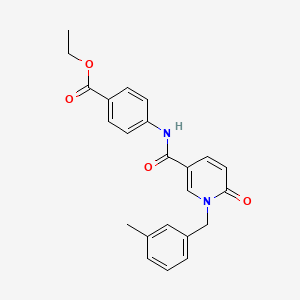
![1-(4-bromophenyl)-N-[4-fluoro-3-(prop-2-enoylamino)phenyl]pyrazole-4-carboxamide](/img/structure/B2628016.png)
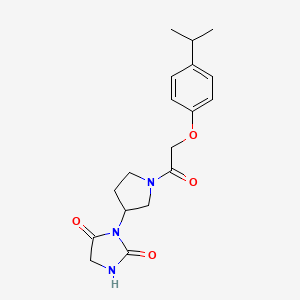
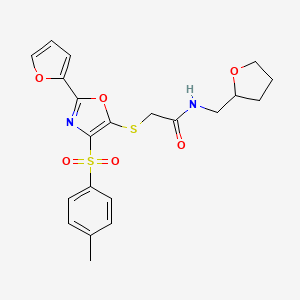
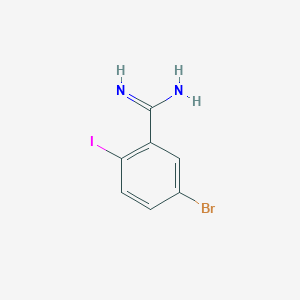

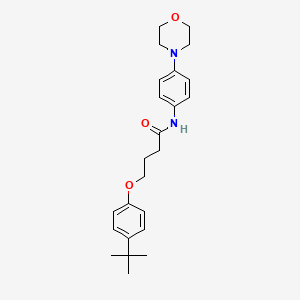
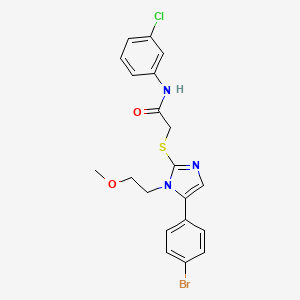
![(2Z)-2-[(3-fluoro-4-methylphenyl)imino]-8-methoxy-2H-chromene-3-carboxamide](/img/structure/B2628025.png)
![N-[4-(6-methyl[1,3]thiazolo[3,2-b][1,2,4]triazol-5-yl)-1,3-thiazol-2-yl]-N-propylamine](/img/structure/B2628029.png)
![1,5-Dimethyl-1,2,3,4-tetrahydropyrazolo[5',1':2,3]pyrimido[4,5-c]pyridazine-7-carbonitrile](/img/structure/B2628031.png)